1-oxo-2,3-dihidro-1H-inden-2-carboxilato de metilo

Descripción general

Descripción

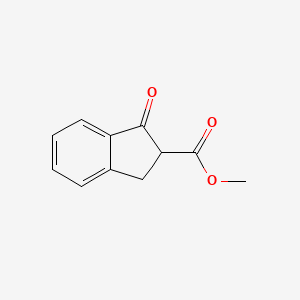

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.

The exact mass of the compound methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 225050. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Intermediario de síntesis orgánica

Este compuesto se utiliza a menudo como intermedio en la síntesis orgánica . Se puede utilizar en la producción de diversos compuestos, sirviendo como componente crucial en una amplia gama de reacciones químicas.

Reactivo en reacciones químicas

“1-oxo-2,3-dihidro-1H-inden-2-carboxilato de metilo” también se puede utilizar como reactivo en ciertas reacciones químicas . Su estructura y reactividad únicas lo convierten en una herramienta valiosa en el conjunto de herramientas del químico.

Síntesis de moléculas complejas

Debido a su complejidad estructural, este compuesto se puede utilizar en la síntesis de moléculas más complejas . Esto puede ser particularmente útil en el campo de la química medicinal, donde a menudo se necesitan moléculas complejas para el descubrimiento y desarrollo de fármacos.

Investigación y desarrollo

En el campo de la investigación y el desarrollo, este compuesto se puede utilizar en el estudio de nuevos métodos sintéticos, mecanismos de reacción y otros aspectos fundamentales de la química orgánica .

Aplicaciones farmacéuticas

Dado su posible uso en la síntesis de moléculas complejas, “this compound” también puede encontrar aplicaciones en la industria farmacéutica . Se podría utilizar en la síntesis de nuevos fármacos o en la optimización de las síntesis de fármacos existentes.

Ciencia de materiales

En la ciencia de los materiales, este compuesto podría utilizarse potencialmente en el desarrollo de nuevos materiales con propiedades únicas . Su estructura compleja podría contribuir a la creación de materiales con características novedosas.

Análisis Bioquímico

Biochemical Properties

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate can bind to certain proteins, altering their conformation and activity, which can have downstream effects on cellular metabolism and signaling pathways .

Cellular Effects

The effects of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate on various cell types and cellular processes are profound. In neuronal cells, this compound has been observed to enhance cell survival and reduce apoptosis by modulating the expression of anti-apoptotic genes. In cancer cells, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate can inhibit cell proliferation by interfering with cell cycle progression and inducing cell cycle arrest at the G1 phase. Furthermore, this compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell growth and survival .

Molecular Mechanism

At the molecular level, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain. By inhibiting COX-2, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, this compound can bind to DNA and modulate gene expression, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate have been observed to change over time. Initially, the compound exhibits strong activity, but its effects may diminish due to degradation or metabolic conversion. Studies have shown that methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is relatively stable under inert conditions but can degrade when exposed to light or oxygen. Long-term exposure to this compound in cell cultures has revealed potential adaptive responses, where cells may upregulate detoxifying enzymes to mitigate its effects .

Dosage Effects in Animal Models

The effects of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve therapeutic benefits without causing adverse effects. These findings highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its bioavailability and efficacy, making it essential to understand its metabolic pathways for effective therapeutic use .

Transport and Distribution

Within cells and tissues, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s entry into cells and its subsequent distribution to various cellular compartments. The compound’s localization and accumulation can influence its activity and function, with higher concentrations observed in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is critical for its activity and function. This compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be targeted to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Post-translational modifications, such as phosphorylation, can also affect the compound’s localization and activity, directing it to specific organelles or compartments within the cell .

Propiedades

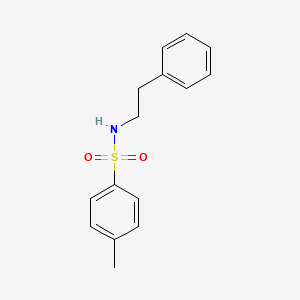

IUPAC Name |

methyl 3-oxo-1,2-dihydroindene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)9-6-7-4-2-3-5-8(7)10(9)12/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKCOFSJGXNOKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80310295 | |

| Record name | Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22955-77-7 | |

| Record name | 22955-77-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(15R,16R)-16-(Hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol](/img/structure/B1595771.png)

![Ethyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B1595777.png)